Benzylhydrochlorothiazid

Übersicht

Beschreibung

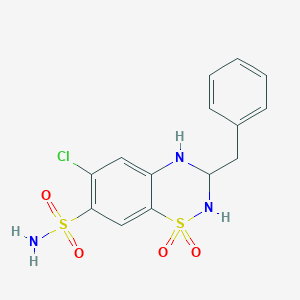

Benzylhydrochlorothiazide is a benzothiadiazine, a sulfonamide, a secondary amino compound, an organochlorine compound and a member of benzenes.

Benzylhydrochlorothiazide is a benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.

Wissenschaftliche Forschungsanwendungen

Behandlung von Bluthochdruck

Benzylhydrochlorothiazid wird, wie andere Thiazide, zur Behandlung von Bluthochdruck eingesetzt . Es fördert den Wasserverlust aus dem Körper (Diuretika) und hemmt die Na+/Cl-Reabsorption aus den distalen gewundenen Tubuli in den Nieren . Thiazide werden oft zur Behandlung von Bluthochdruck eingesetzt, aber ihre blutdrucksenkenden Wirkungen sind nicht unbedingt auf ihre diuretische Aktivität zurückzuführen .

Management von Ödemen

This compound wird auch zur Behandlung von Ödemen eingesetzt . Durch die Förderung des Wasserverlusts aus dem Körper trägt es dazu bei, die Flüssigkeitsansammlung zu reduzieren, ein häufiges Symptom von Ödemen .

Prävention von Bluthochdruck-bedingter Morbidität und Mortalität

Thiazide wie this compound haben sich als Mittel zur Prävention von Bluthochdruck-bedingter Morbidität und Mortalität erwiesen . Der Mechanismus ist nicht vollständig geklärt, aber es wird vermutet, dass er eine Vasodilatation beinhaltet, indem er calciumaktivierte Kaliumkanäle in glatten Gefäßmuskeln aktiviert und verschiedene Carboanhydrasen im Gefäßgewebe inhibiert .

Behandlung von Herzinsuffizienz

Als Diuretikum kann this compound bei der Behandlung von Herzinsuffizienz eingesetzt werden . Durch die Reduzierung der Flüssigkeitsansammlung kann es helfen, die Symptome zu lindern und die Herzfunktion zu verbessern .

Behandlung von Nierenfunktionsstörungen

This compound kann zur Behandlung verschiedener Formen von Nierenfunktionsstörungen eingesetzt werden

Wirkmechanismus

Target of Action

Benzylhydrochlorothiazide, like other thiazides, primarily targets the Na+/Cl- cotransporter in the distal convoluted tubules in the kidneys . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

Benzylhydrochlorothiazide acts as a diuretic by inhibiting the Na+/Cl- cotransporter, thereby preventing the reabsorption of sodium and chloride ions . This results in an increase in the excretion of sodium, chloride, and consequently, water . This diuretic effect leads to a decrease in blood volume, which can help reduce blood pressure .

Biochemical Pathways

The inhibition of the Na+/Cl- cotransporter disrupts the normal electrolyte balance in the body. It leads to increased water loss (diuresis), decreased blood volume, and reduced blood pressure . Additionally, the inhibition of this transporter can cause a loss of potassium and an increase in serum uric acid .

Pharmacokinetics

The onset of diuresis occurs in about 2 hours, and the peak effect is observed in about 4 to 6 hours .

Result of Action

The primary result of Benzylhydrochlorothiazide’s action is the promotion of diuresis, leading to a reduction in blood volume and blood pressure . This makes it useful in the treatment of conditions like hypertension and edema . It can also lead to electrolyte imbalances, including loss of potassium and increased serum uric acid .

Action Environment

The efficacy and stability of Benzylhydrochlorothiazide can be influenced by various environmental factors. For instance, factors that affect the drug’s absorption, distribution, metabolism, and excretion can impact its overall effectiveness. Additionally, patient-specific factors such as age, kidney function, and presence of other medical conditions can also influence the drug’s action .

Biologische Aktivität

Benzylhydrochlorothiazide (BZH) is a compound belonging to the benzothiadiazine class, specifically a sulfonamide derivative. Its chemical structure is characterized by a benzyl group attached to the hydrochlorothiazide backbone, with the formula CHClNOS. This compound has garnered attention primarily for its diuretic properties, which are critical in managing conditions such as hypertension and edema.

BZH functions as a diuretic through its action on the kidneys. It inhibits sodium reabsorption in the distal convoluted tubules by binding to the thiazide-sensitive NaCl cotransporter (NCC). This inhibition results in increased excretion of sodium and chloride ions, leading to enhanced urine output and a reduction in blood volume, ultimately lowering blood pressure .

Biological Activities and Applications

While BZH itself has limited direct scientific research applications, it shares pharmacological properties with hydrochlorothiazide (HCTZ), a widely prescribed diuretic. The biological activity of BZH can be summarized as follows:

- Diuretic Activity : BZH promotes diuresis by inhibiting sodium and chloride reabsorption in renal tubules.

- Antihypertensive Effects : By reducing blood volume, BZH contributes to lower blood pressure in hypertensive patients.

- Potential Drug Interactions : Studies indicate that BZH may interact with other medications, necessitating caution in polypharmacy contexts.

Comparative Analysis with Hydrochlorothiazide

To better understand the pharmacological profile of BZH, it is useful to compare it with HCTZ. The following table highlights key differences and similarities:

| Feature | Benzylhydrochlorothiazide | Hydrochlorothiazide |

|---|---|---|

| Chemical Structure | CHClNOS | CHClNOS |

| Primary Use | Limited research applications | Widely used antihypertensive |

| Mechanism of Action | Inhibits NCC | Inhibits NCC |

| Diuretic Effect | Yes | Yes |

| Antihypertensive Effect | Yes | Yes |

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that compounds similar to BZH can influence various cellular pathways. For instance, studies on HCTZ have shown it can potentiate contractile activity in smooth muscle tissues, which may have implications for understanding BZH's effects on vascular smooth muscle .

- Metabolomic Studies : A study involving patients treated with HCTZ identified genetic markers associated with blood pressure responses. This suggests that similar analyses could be beneficial for understanding the pharmacogenomics of BZH .

- Toxicity and Safety Assessments : In vitro assessments have been conducted to evaluate the oxidative stress response of compounds related to BZH. Such studies are crucial for determining the safety profile of new therapeutic agents .

Eigenschaften

IUPAC Name |

3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSSMIJUDVUASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045114 | |

| Record name | Benzylhydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96782-98-8, 96782-97-7, 1824-50-6 | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96782-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96782-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhydrochlorothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhydrochlorothiazide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzylhydrochlorothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylhydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLHYDROCHLOROTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176437APQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind Benzylhydrochlorothiazide's phototoxic effects?

A1: While the exact mechanism is still under investigation, research suggests that Benzylhydrochlorothiazide, upon exposure to ultraviolet (UV) radiation, particularly UVA, can induce the production of reactive oxygen species (ROS) [, ]. These ROS can cause damage to cellular components like lipids in cell membranes, leading to cell death []. This process, known as phototoxicity, has been observed in various in vitro and in vivo models [, , , ].

Q2: How does the structure of Benzylhydrochlorothiazide contribute to its phototoxic potential?

A2: The presence of the benzothiadiazine ring structure in Benzylhydrochlorothiazide and other thiazide diuretics is believed to play a key role in their phototoxic properties []. Structural modifications within this class of compounds can impact their phototoxic potency. For example, Penflutizide, another thiazide diuretic, exhibits higher lipid peroxidation potency compared to Benzylhydrochlorothiazide when exposed to UVA [].

Q3: What in vitro models have been used to study the phototoxicity of Benzylhydrochlorothiazide?

A3: Researchers have employed several in vitro models to investigate Benzylhydrochlorothiazide's phototoxic effects. These include:

- Photohemolysis assay: This model assesses the drug's ability to induce red blood cell lysis upon exposure to light, indicating membrane damage [, ].

- Cell culture models: These studies expose cell lines to the drug and UV radiation, measuring cell death and morphological changes to evaluate phototoxicity [, , , ].

Q4: Have any in vivo studies been conducted to assess Benzylhydrochlorothiazide's phototoxicity?

A4: Yes, studies using hairless mice have confirmed the phototoxic potential of Benzylhydrochlorothiazide [, ]. Intradermal injections of the drug followed by UVA exposure resulted in skin reactions like edema, ulceration, and increased skin fold thickness, indicating phototoxic damage [].

Q5: Are there any known strategies to mitigate the phototoxic effects of thiazide diuretics like Benzylhydrochlorothiazide?

A5: Research suggests that antioxidants, such as ascorbic acid and alpha-tocopherol, can significantly inhibit the photohemolysis induced by Benzylhydrochlorothiazide and other thiazide diuretics in vitro []. This points to the involvement of ROS in the phototoxic process and suggests a potential avenue for mitigating these effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.